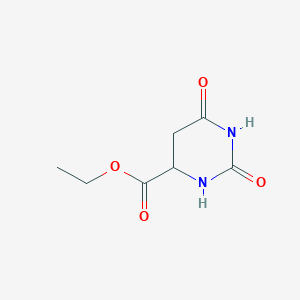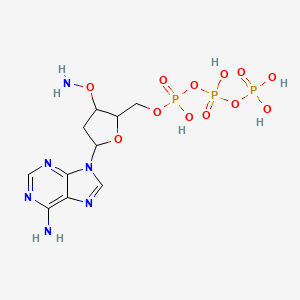
2',3',5'-Tri-O-benzoyl-5-iodouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,5’-Tri-O-benzoyl-5-iodouridine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-iodouridine typically involves the benzoylation of uridine followed by iodination. The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process. The iodination step can be achieved using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for 2’,3’,5’-Tri-O-benzoyl-5-iodouridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’,5’-Tri-O-benzoyl-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The benzoyl groups can be hydrolyzed to yield the parent nucleoside.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of benzoyl groups.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: The parent nucleoside, 5-iodouridine.
Aplicaciones Científicas De Investigación
2’,3’,5’-Tri-O-benzoyl-5-iodouridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its antitumor activity, particularly in targeting indolent lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mecanismo De Acción
The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-5-iodouridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
- 2’,3’,5’-Tri-O-benzoyluridine
- 2’,3’,5’-Tri-O-benzoyl-5-fluorouridine
- 2’,3’,5’-Tri-O-benzoyl-5-chlorouridine
Uniqueness
2’,3’,5’-Tri-O-benzoyl-5-iodouridine is unique due to the presence of the iodine atom, which imparts distinct chemical properties and biological activities. The iodine atom enhances the compound’s ability to inhibit DNA synthesis and induce apoptosis compared to its analogs .
Propiedades
Fórmula molecular |
C30H23IN2O9 |
|---|---|
Peso molecular |
682.4 g/mol |
Nombre IUPAC |
[3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H23IN2O9/c31-21-16-33(30(38)32-25(21)34)26-24(42-29(37)20-14-8-3-9-15-20)23(41-28(36)19-12-6-2-7-13-19)22(40-26)17-39-27(35)18-10-4-1-5-11-18/h1-16,22-24,26H,17H2,(H,32,34,38) |
Clave InChI |
WMICXMSIWHLUII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid](/img/structure/B12102969.png)
![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)


amine](/img/structure/B12102992.png)









